N-methyl-2-(oxan-4-yl)acetamide
CAS No.: 1087351-65-2
Cat. No.: VC5216243
Molecular Formula: C8H15NO2
Molecular Weight: 157.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087351-65-2 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.213 |
| IUPAC Name | N-methyl-2-(oxan-4-yl)acetamide |
| Standard InChI | InChI=1S/C8H15NO2/c1-9-8(10)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3,(H,9,10) |
| Standard InChI Key | LVBNJEVLRPPQRV-UHFFFAOYSA-N |
| SMILES | CNC(=O)CC1CCOCC1 |
Introduction
Synthesis of N-methyl-2-(oxan-4-yl)acetamide
The synthesis of N-methyl-2-(oxan-4-yl)acetamide involves the reaction of N-methylacetamide with an oxane derivative under controlled conditions. Key steps include:
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Reactants:
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N-methylacetamide
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Oxane derivative (e.g., 4-hydroxyoxane)
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Catalysts and Conditions:
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Acid or base catalysts (e.g., sulfuric acid or potassium carbonate)
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Moderate temperature (50–80°C)
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Solvent: Polar aprotic solvents like dimethylformamide (DMF)
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Reaction Mechanism:
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The hydroxyl group of the oxane derivative reacts with the acetamide group, forming an ether bond.
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The reaction proceeds via nucleophilic substitution.
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This method ensures high yield and purity of the product, making it suitable for industrial-scale production.
Chemical Reactions
N-methyl-2-(oxan-4-yl)acetamide exhibits diverse reactivity due to its functional groups:
Oxidation
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Oxidizing agents like potassium permanganate or hydrogen peroxide can convert it into N-methyl-2-(oxan-4-yl)acetic acid, introducing a carboxylic acid group.
Reduction
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Reducing agents such as lithium aluminum hydride can reduce it to form N-methyl-2-(oxan-4-yl)ethanol, replacing the carbonyl group with a hydroxyl group.
Substitution
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Substitution reactions allow modification of the oxane ring or the acetamide group, enabling functionalization for specific applications.
Medicinal Chemistry
N-methyl-2-(oxan-4-yl)acetamide is studied for its potential therapeutic properties:
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Antimicrobial Activity: Preliminary studies suggest activity against bacterial strains by disrupting cell membranes.
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Neuroprotective Effects: Its structural features may confer benefits in treating neurodegenerative diseases.
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules, particularly in drug discovery and materials science.
Biological Research
It is used in enzyme inhibition studies and protein-ligand interaction research due to its ability to interact with biological macromolecules.
Mechanism of Action:
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Interaction with ion channels (e.g., TRPM8), modulating calcium ion flow and pain pathways.
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Binding to enzymes via its acetamide group, altering enzymatic activity.
Observed Effects:
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Antimicrobial properties against Gram-positive and Gram-negative bacteria.
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Potential analgesic effects by modulating sensory ion channels.
Comparison with Similar Compounds
| Compound | Structural Difference | Key Properties |
|---|---|---|
| N-methyl-2-(tetrahydro-2H-pyran-4-yl)acetamide | Contains tetrahydropyran instead of oxane | Similar reactivity but different steric effects |
| N-methyl-2-(oxan-4-yl)propionamide | Propionamide group replaces acetamide | Altered solubility and reactivity |
The unique combination of the oxane ring and acetamide functional group distinguishes N-methyl-2-(oxan-4-yl)acetamide from other analogs, providing distinct chemical and biological behavior.
Future Research Directions
Further studies are needed to explore:
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Detailed pharmacokinetics and toxicity profiles for therapeutic applications.
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Optimization of synthetic routes for industrial scalability.
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Development of derivatives with enhanced biological activity.
By leveraging its versatile chemistry, N-methyl-2-(oxan-4-yl)acetamide holds promise in various scientific fields, including drug development and material science.
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